4-(3-Butenyl)benzoic acid
Overview
Description
4-(3-Butenyl)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied, which can provide insights into the properties and behaviors that 4-(3-Butenyl)benzoic acid might exhibit. For instance, compounds with benzoic acid moieties and various substituents have been synthesized and analyzed for their molecular structures, vibrational spectra, and potential applications in fields such as liquid crystal technology and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds related to 4-(3-Butenyl)benzoic acid often involves multi-step reactions with careful optimization of conditions such as temperature and time. For example, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved through a four-step reaction using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, a series of liquid crystal intermediates were synthesized from 4-phenylphenol through a sequence of reactions including methylation, acylation, and alkylation .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-Butenyl)benzoic acid has been determined using various techniques such as X-ray crystallography and spectroscopic methods. For instance, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined from three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees . Additionally, quantum chemical calculations such as Density Functional Theory (DFT) have been employed to evaluate the molecular structure and vibrational spectra of related compounds .
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be influenced by the substituents attached to the aromatic ring. For example, the synthesis of hydroxy-(methylbutenynyl)-benzoic acid derivatives from the fungus Curvularia fallax involved biotransformation with p-amino-benzoic acid, leading to the corresponding 3-prenylbenzoic acid . This indicates that the presence of certain functional groups can facilitate specific chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are characterized by various spectroscopic techniques. The FT-IR and FT-Raman spectra of 4-butyl benzoic acid were recorded, and the vibrational frequencies were calculated using DFT, showing good agreement with experimental data . NMR spectroscopy is also used to determine the chemical shifts of hydrogen and carbon atoms in the molecule, providing information about the electronic environment . Additionally, UV-visible spectroscopy is used to study the electronic properties of these compounds, such as the HOMO-LUMO energy gap, which is relevant for understanding their reactivity and potential applications .
Scientific Research Applications
Synthetic Chemistry
4-(3-Butenyl)benzoic acid derivatives have been synthesized for various purposes, such as the development of luminescent materials and the exploration of their photophysical properties. For instance, lanthanide coordination compounds have been synthesized using derivatives of benzoic acid, demonstrating the influence of substituents on luminescent properties. These studies suggest that derivatives of 4-(3-Butenyl)benzoic acid could be valuable in designing materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Materials Science
Research into the structural and electronic properties of benzoic acid derivatives has been conducted to understand their utility in materials science. For example, the study of molecular structures and vibrational spectra of derivatives provides insight into their potential use in the quality control of medicines and drug-receptor interactions. This indicates that 4-(3-Butenyl)benzoic acid could have applications in designing materials with specific electronic or structural properties (Mathammal et al., 2016).
Photophysical Studies
The development of aromatic carboxylate ligands for lanthanide coordination compounds has explored the effects of different substituents on luminescence. These studies are relevant for understanding how 4-(3-Butenyl)benzoic acid derivatives could be tailored for use in optical devices or as luminescent materials. The ability to manipulate the electronic density and thus the photophysical properties through substitution provides a basis for the development of novel materials with tailored optical properties (Raphael, Reddy, Vasudevan, & Cowley, 2012).
Safety And Hazards
properties
IUPAC Name |
4-but-3-enylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPMRFSNMSKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597640 | |
Record name | 4-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenyl)benzoic acid | |
CAS RN |
15451-35-1 | |
Record name | 4-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(but-3-en-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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